

Synthesis and Characterization of Iloperidone P88-d3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Iloperidone metabolite P88-d3

Cat. No.: B12372553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Iloperidone P88-d3, a deuterated analog of the major active metabolite of Iloperidone. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

Iloperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia. It is extensively metabolized in humans, primarily by CYP3A4 and CYP2D6 enzymes, leading to the formation of two major metabolites: P88 (hydroxy iloperidone) and P95.[1] The P88 metabolite is pharmacologically active, exhibiting a receptor binding profile similar to the parent drug and readily crossing the blood-brain barrier.[1] Iloperidone P88-d3 is the deuterium-labeled version of this active metabolite.[2][3] The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical assays to accurately quantify the levels of the P88 metabolite in biological matrices.[2][4]

Physicochemical Properties

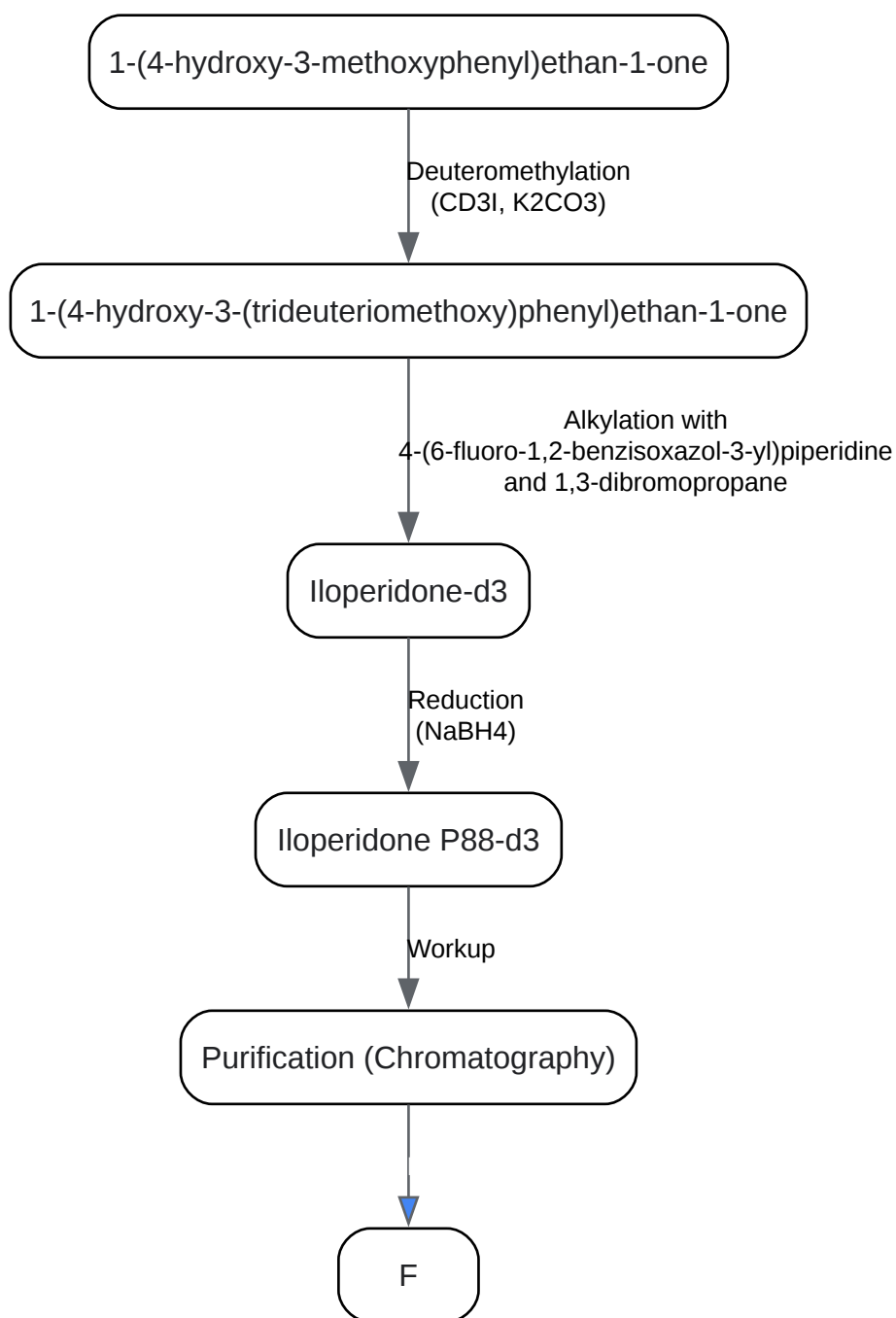
The key physicochemical properties of Iloperidone P88-d3 are summarized in the table below.

Property	Value	Source
IUPAC Name	1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol	PubChem[5]
Molecular Formula	C ₂₅ H ₂₉ D ₃ N ₂ O ₄	PubChem[5]
Molecular Weight	427.5 g/mol	PubChem[5]
Exact Mass	427.25503774 Da	PubChem[5]
Appearance	Off-white solid	Daicel Pharma Standards[6]
Solubility	Soluble in methanol, ethanol, acetonitrile, and chloroform. Practically insoluble in water.	Inferred from general properties of similar compounds[1]

Synthesis of Iloperidone P88-d3

The synthesis of Iloperidone P88-d3 can be conceptualized as a multi-step process starting from a suitable precursor of Iloperidone, followed by deuteration and reduction. A plausible synthetic workflow is outlined below.

Synthetic Workflow



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Caption: Synthetic workflow for Iloperidone P88-d3.

Experimental Protocol

Step 1: Synthesis of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one

- To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
- Add deuterated methyl iodide (CD_3I , 1.2 equivalents) dropwise to the suspension.
- Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, filter the solid and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one.

Step 2: Synthesis of lloperidone-d3

- To a solution of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one (1 equivalent) and 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and 1,3-dibromopropane (1.5 equivalents).
- Heat the mixture to reflux and maintain for 24-36 hours, monitoring by TLC.
- Cool the reaction mixture to room temperature, filter the inorganic salts, and concentrate the solvent in vacuo.
- The resulting residue is purified by column chromatography (silica gel, dichloromethane-methanol gradient) to afford lloperidone-d3.

Step 3: Synthesis of lloperidone P88-d3

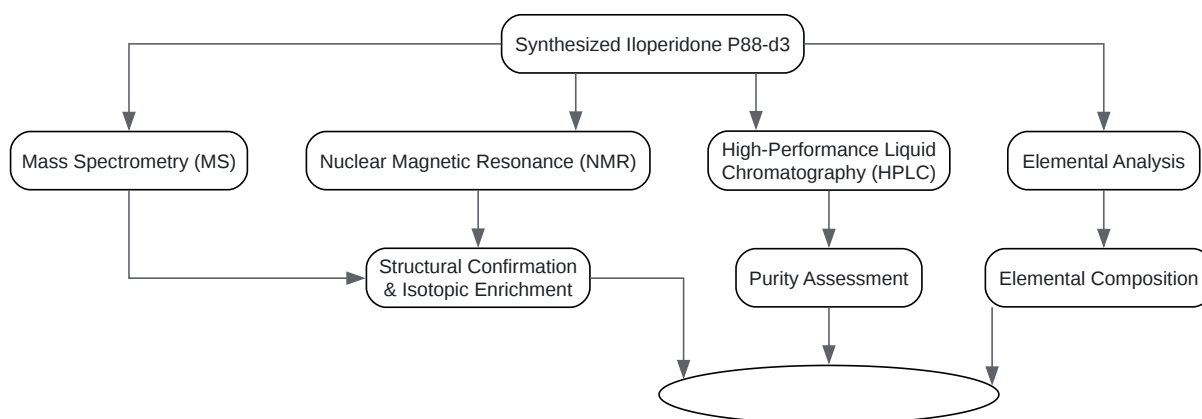
- Dissolve lloperidone-d3 (1 equivalent) in methanol.
- Cool the solution to 0-5 °C in an ice bath.
- Add sodium borohydride (NaBH_4 , 1.5 equivalents) portion-wise over 30 minutes.
- Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is purified by flash chromatography to yield Iloperidone P88-d3 as an off-white solid.

Characterization of Iloperidone P88-d3

The synthesized Iloperidone P88-d3 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow



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Caption: Characterization workflow for Iloperidone P88-d3.

Analytical Data

The following tables summarize the expected analytical data for the characterization of Iloperidone P88-d3.

Table 1: Mass Spectrometry Data

Parameter	Expected Value
Ionization Mode	Electrospray Ionization (ESI), Positive
[M+H] ⁺ (Monoisotopic)	m/z 428.2628
[M+H] ⁺ (Average)	m/z 428.5

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.71	d	1H	Ar-H
7.25	d	1H	Ar-H
7.05	m	2H	Ar-H
6.90	d	1H	Ar-H
4.85	q	1H	-CH(OH)-
4.05	t	2H	-O-CH ₂ -
3.10	m	2H	Piperidine-H
2.80	m	1H	Piperidine-H
2.50	t	2H	-N-CH ₂ -
2.45	s	3H	Ar-CH ₃
2.20	m	2H	Piperidine-H
2.05	m	2H	-CH ₂ -CH ₂ -CH ₂ -
1.95	m	2H	Piperidine-H
1.50	d	3H	-CH(OH)CH ₃

Note: The signal for the -OCD₃ protons will be absent in the ¹H NMR spectrum.

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

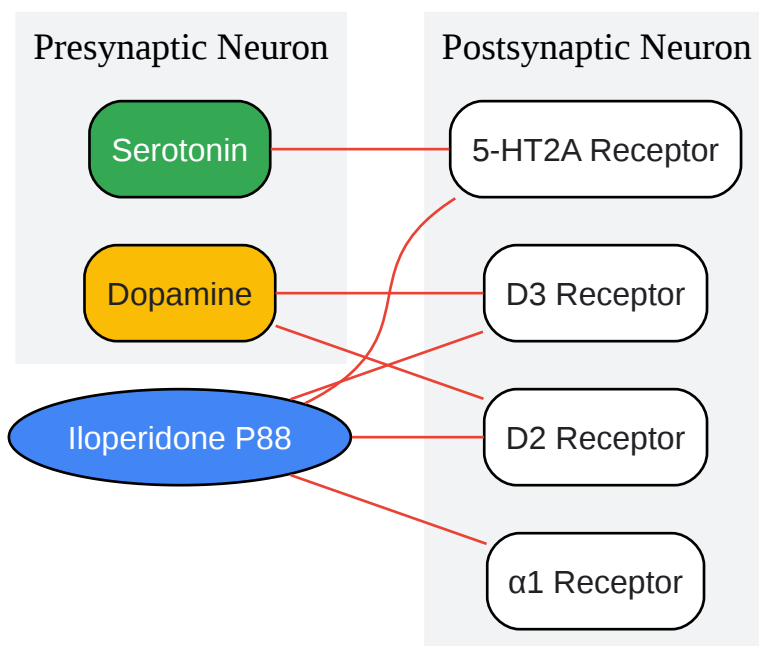
Chemical Shift (δ , ppm)	Assignment
164.5	C=N
148.0	Ar-C
147.5	Ar-C
138.0	Ar-C
128.0	Ar-CH
122.0	Ar-CH
120.5	Ar-C
117.0	Ar-CH
112.0	Ar-CH
110.0	Ar-CH
70.0	-CH(OH)-
67.0	-O-CH ₂ -
58.0	-N-CH ₂ -
56.0 (septet)	-OCD ₃
53.5	Piperidine-C
35.0	Piperidine-C
31.0	Piperidine-C
29.0	-CH ₂ -
25.0	-CH(OH)CH ₃
21.5	Ar-CH ₃

Table 4: Purity Data

Method	Result
HPLC Purity	≥ 98%
Isotopic Purity	≥ 99% Deuterium incorporation

Signaling Pathway of the Active Metabolite P88

Iloperidone and its active metabolite P88 exert their antipsychotic effects through antagonism of various neurotransmitter receptors.[1] The primary mechanism of action is believed to be a combination of dopamine D₂ and serotonin 5-HT_{2a} receptor antagonism. The receptor binding profile also includes high affinity for D₃ and norepinephrine α₁ receptors.[1][7]



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Caption: Antagonistic action of Iloperidone P88 at key receptors.

Conclusion

This technical guide outlines a plausible synthetic route and a comprehensive characterization workflow for Iloperidone P88-d3. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers involved in the synthesis of stable isotope-

labeled internal standards for bioanalytical studies. The high purity and well-defined isotopic enrichment of Iloperidone P88-d3 are paramount for its utility in sensitive and accurate quantification of the active P88 metabolite, thereby supporting crucial drug metabolism and pharmacokinetic investigations of Iloperidone.

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